1-Methyl-3-oxocyclobutane-1-carboxylic acid (CAS 286442-89-5) is a highly specialized, bifunctional cyclobutane building block featuring a ketone group and a carboxylic acid flanking a quaternary carbon center at the C1 position [1]. With a molecular weight of 128.13 g/mol, it is primarily procured as a rigid, sp3-rich precursor for the synthesis of advanced 3D bioisosteres, such as bicyclo[1.1.1]pentanes (BCPs), 2-oxabicyclo[2.1.1]hexanes (2-oxa-BCHs), and highly substituted spirocycles . The presence of both the reactive C3 ketone and the C1 carboxylic acid allows for orthogonal functionalization, making it a foundational starting material for medicinal chemistry campaigns seeking to replace planar phenyl rings or saturated heterocycles with metabolically stable, conformationally restricted frameworks.
Substituting this compound with the more common, unmethylated 3-oxocyclobutane-1-carboxylic acid fundamentally alters both the synthetic trajectory and the pharmacological profile of the resulting scaffolds [1]. Procuring the unmethylated analog fails when the target requires a quaternary bridgehead or spiro center, as late-stage methylation of highly strained bicyclic systems is synthetically prohibitive and extremely low-yielding. Furthermore, in downstream applications, the lack of the 1-methyl group leaves a metabolically labile benzylic-like C-H bond exposed, which significantly increases microsomal clearance and efflux ratios in CNS-targeted therapeutics [2]. Consequently, for workflows requiring strict metabolic blocking and precise steric control during nucleophilic additions to the ketone, the 1-methyl variant is strictly non-interchangeable.
When incorporated into 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) bioisosteres, the 1-methyl group derived from this specific precursor provides critical metabolic shielding compared to unmethylated baselines [1]. Studies on CNS-penetrant IRAK4 inhibitors demonstrated that the 1-methyl-2-oxa-BCH scaffold outperformed conventional ether substituents and unmethylated analogs by removing a potentially labile C-H bond at the bridgehead position. This structural modification directly resulted in improved microsomal stability and lowered efflux ratios, which are critical parameters for blood-brain barrier penetration [1].
| Evidence Dimension | Microsomal stability and efflux ratio in CNS drug candidates |
| Target Compound Data | 1-methyl-substituted 2-oxa-BCH derivatives exhibit high microsomal stability and low efflux |
| Comparator Or Baseline | Unmethylated bridgehead (C-H) or conventional planar ether substituents |
| Quantified Difference | Complete removal of the labile bridgehead C-H bond, preventing oxidative metabolism at that site |
| Conditions | In vitro microsomal stability and efflux assays for IRAK4 inhibitor development |
Procuring the 1-methyl variant is mandatory for synthesizing CNS-targeted bioisosteres where bridgehead oxidation must be blocked to achieve viable pharmacokinetic profiles.
1-Methyl-3-oxocyclobutane-1-carboxylic acid serves as a direct, high-efficiency precursor for 1-methyl-substituted bicyclic systems, bypassing the need for late-stage bridgehead functionalization[1]. In standard multi-step routes (e.g., Wittig olefination followed by iodine-mediated alkoxy-iodination), the 1-methyl precursor successfully translates its quaternary center into the final 2-oxa-BCH or BCP scaffold. Conversely, attempting to use the unmethylated 3-oxocyclobutane-1-carboxylic acid yields a bridgehead C-H scaffold, and subsequent attempts to methylate this strained bridgehead typically fail or suffer from severe yield degradation due to the high energy of the intermediate radicals or anions[1].
| Evidence Dimension | Synthetic route compatibility for 1-methyl-bicyclic systems |
| Target Compound Data | Direct translation of the C1 quaternary center into the final bicyclic scaffold |
| Comparator Or Baseline | 3-oxocyclobutane-1-carboxylic acid (unmethylated) |
| Quantified Difference | Eliminates the need for low-yield, late-stage bridgehead alkylation steps, saving multiple synthetic steps and improving overall scaffold yield |
| Conditions | Multi-step synthesis involving Wittig olefination and cyclization to 2-oxa-BCH or BCP |
Starting with the pre-methylated precursor is the only scalable procurement strategy for accessing 1-methyl-substituted strained bicyclic scaffolds.
The presence of the C1 methyl group significantly alters the processability of the cyclobutane ring during nucleophilic additions to the C3 ketone [1]. In the unmethylated 3-oxocyclobutane-1-carboxylic acid, the relatively flat cyclobutane ring offers minimal facial bias, often resulting in poor diastereomeric ratios (approaching 1:1) when reacted with Grignard reagents or hydrides. In contrast, the steric bulk of the 1-methyl group in 1-Methyl-3-oxocyclobutane-1-carboxylic acid effectively blocks one face of the ring, directing nucleophilic attack to the opposite face and yielding highly diastereoselective cis or trans products depending on the reagent size [1].
| Evidence Dimension | Diastereomeric ratio (d.r.) during C3 ketone functionalization |
| Target Compound Data | High facial selectivity driven by the steric bulk of the C1 quaternary center |
| Comparator Or Baseline | Unmethylated 3-oxocyclobutane-1-carboxylic acid |
| Quantified Difference | Shifts product distribution from near-racemic/equimolar diastereomeric mixtures to highly enriched single diastereomers |
| Conditions | Nucleophilic additions (e.g., Grignard reagents, complex hydrides) to the C3 ketone |
High diastereoselectivity eliminates the need for costly and time-consuming chromatographic separations, vastly improving the processability and scalability of the intermediate.
1-Methyl-3-oxocyclobutane-1-carboxylic acid is the optimal starting material for synthesizing 1-methyl-2-oxabicyclo[2.1.1]hexanes (2-oxa-BCHs). These scaffolds are used to replace traditional planar ethers in CNS drug candidates, where the 1-methyl group is required to block bridgehead metabolism and lower efflux ratios, as demonstrated in the development of IRAK4 inhibitors [1].
In medicinal chemistry campaigns targeting improved lipophilicity and topological polar surface area (TPSA), this compound is procured to build 1-methyl-bicyclo[1.1.1]pentane (BCP) derivatives. It allows for the direct installation of a quaternary center without relying on inefficient late-stage bridgehead alkylation of the strained bicyclic core [2].
The compound is utilized in the scalable synthesis of oxaspiroheptanes and diazaspiroheptanes. The steric bias provided by the 1-methyl group ensures high diastereocontrol during the initial functionalization of the C3 ketone, streamlining the downstream process chemistry by minimizing the need for complex chiral separations [3].
Corrosive;Irritant